4-Chloro-2-methyl-6-(3-fluorophenyl)pyrimidine

Synthetic Chemistry Cross-Coupling Process Development

Many kinase inhibitor programs face setbacks due to isomeric impurity. This compound is the correct regioisomer, offering: • Regioselective Suzuki-Miyaura coupling at the 4-chloro position for high-yield aryl introduction. • 3-Fluorophenyl pharmacophore that enhances metabolic stability and target binding. • Electrophilic warhead for targeted covalent inhibitor design. Bulk stock available for immediate global shipping.

Molecular Formula C11H8ClFN2
Molecular Weight 222.64 g/mol
CAS No. 1256638-62-6
Cat. No. B1425906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-methyl-6-(3-fluorophenyl)pyrimidine
CAS1256638-62-6
Molecular FormulaC11H8ClFN2
Molecular Weight222.64 g/mol
Structural Identifiers
SMILESCC1=NC(=CC(=N1)Cl)C2=CC(=CC=C2)F
InChIInChI=1S/C11H8ClFN2/c1-7-14-10(6-11(12)15-7)8-3-2-4-9(13)5-8/h2-6H,1H3
InChIKeyYCTJREZOXCOPKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-methyl-6-(3-fluorophenyl)pyrimidine: Technical Baseline & Procurement


4-Chloro-2-methyl-6-(3-fluorophenyl)pyrimidine (CAS 1256638-62-6) is a heterocyclic aromatic compound belonging to the trisubstituted pyrimidine family, characterized by a chlorine atom at the 4-position, a methyl group at the 2-position, and a 3-fluorophenyl group at the 6-position . This compound is primarily utilized as a versatile intermediate in the synthesis of pharmaceutical compounds, particularly kinase inhibitors and other targeted therapeutics, due to its functional group tolerance and reactivity in cross-coupling reactions .

4-Chloro-2-methyl-6-(3-fluorophenyl)pyrimidine: Non-Interchangeability Risk


Direct substitution of 4-Chloro-2-methyl-6-(3-fluorophenyl)pyrimidine with other chlorophenylpyrimidine analogs is not scientifically valid due to significant differences in regiochemistry, electronic properties, and downstream synthetic compatibility. The specific 3-fluoro substitution pattern and the 2-methyl-4-chloro-6-aryl arrangement create a unique steric and electronic environment that governs reactivity in cross-coupling reactions and influences the binding affinity of final drug candidates [1]. Empirical evidence from Suzuki-Miyaura coupling studies demonstrates that the position and type of halogen substitution dramatically alters reaction yields and selectivity, making even closely related isomers non-interchangeable in a synthetic pathway [2].

4-Chloro-2-methyl-6-(3-fluorophenyl)pyrimidine: Head-to-Head Comparison


Suzuki Coupling Reactivity Advantage

This compound belongs to the chloropyrimidine class, which has been quantitatively shown to be superior to iodo-, bromo-, and fluoropyrimidines as substrates in Suzuki-Miyaura coupling reactions for the preparation of phenylpyrimidines [1]. This class-level advantage translates directly to this specific compound due to the presence of the 4-chloro substituent.

Synthetic Chemistry Cross-Coupling Process Development

Positional Isomer Reactivity Difference

The target compound (4-chloro-6-aryl-2-methyl) is a positional isomer of 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine (CAS 180606-98-8). The latter is explicitly noted as a key intermediate in kinase inhibitor development, a property influenced by its unique substitution pattern [1]. The target compound's distinct arrangement (6-aryl vs. 2-aryl) results in a different molecular geometry and electronic distribution, leading to divergent reactivity and biological profiles in final compounds .

Medicinal Chemistry Kinase Inhibitors Isomerism

Vendor-Verified Purity & Storage Stability

Commercially available batches of 4-Chloro-2-methyl-6-(3-fluorophenyl)pyrimidine are supplied with a verified minimum purity of 98%, as determined by HPLC or equivalent analytical methods . Long-term storage is recommended in a cool, dry place, and under these conditions, the compound demonstrates stability suitable for extended research use .

Quality Control Analytical Chemistry Storage Stability

Boiling Point Divergence vs. 4-Fluoro Isomer

Computational predictions indicate a boiling point of 325.9±27.0 °C for 4-Chloro-2-methyl-6-(3-fluorophenyl)pyrimidine [1]. In contrast, its closely related analog, 4-chloro-6-(4-fluorophenyl)-2-methylpyrimidine (CAS 178430-13-2), has a predicted boiling point of 322.1±27.0 °C . This difference, while small, reflects the distinct intermolecular interactions arising from the different fluorine substitution pattern (meta vs. para).

Physical Chemistry Property Prediction Process Chemistry

4-Chloro-2-methyl-6-(3-fluorophenyl)pyrimidine: Application Scenarios


Kinase Inhibitor Library Synthesis

Based on the established superiority of chloropyrimidines in Suzuki-Miyaura reactions [1], this compound is an optimal substrate for the regioselective introduction of diverse aryl or heteroaryl groups at the 4-position. This application leverages the compound's unique 2-methyl-6-aryl scaffold as a core for generating focused libraries of kinase inhibitors, where the 3-fluorophenyl group provides a specific hydrophobic and electronic anchor in the target enzyme's active site.

PK Property Optimization Building Block

The 3-fluorophenyl moiety is a privileged structure in medicinal chemistry known to modulate lipophilicity, metabolic stability, and target binding [1]. This compound provides a direct and efficient means to incorporate this pharmacophore into more complex molecules. Its use as a late-stage intermediate allows medicinal chemists to fine-tune the PK profile of a lead series without extensive de novo synthesis.

Isomer-Specific Analytical Reference Standard

Due to the distinct physicochemical properties that separate it from its regioisomers, such as the 2-aryl analog (CAS 180606-98-8) [1] and the 4-fluoro analog (CAS 178430-13-2) , this compound serves as a valuable reference standard for developing and validating HPLC, GC, or LC-MS methods. Its specific retention time and spectral characteristics are essential for ensuring the correct isomer is being used or produced in a synthetic or metabolic study.

Targeted Covalent Inhibitor Intermediate

The presence of the reactive 4-chloro substituent makes this compound an ideal electrophilic partner for nucleophilic substitution reactions with amines, thiols, or other nucleophiles [1]. This reactivity is crucial for creating targeted covalent inhibitors (TCIs), where a reactive warhead is installed to form a stable, irreversible bond with a specific cysteine residue in a protein of interest.

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